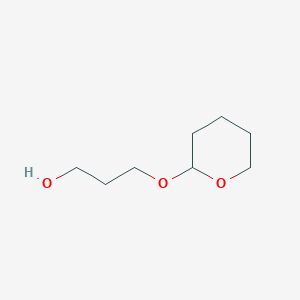

3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol

描述

3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is a hydroxyl-bearing compound featuring a tetrahydro-2H-pyran (THP) ether group at the third carbon of a propanol backbone. The THP group serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions . This compound is a critical intermediate in pharmaceutical synthesis, notably in the production of Emixustat Hydrochloride, a retinoid-processing modulator . Its structural flexibility enables applications in organic chemistry, particularly in multistep syntheses requiring temporary hydroxyl protection .

属性

IUPAC Name |

3-(oxan-2-yloxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c9-5-3-7-11-8-4-1-2-6-10-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQJFSZRLAICJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445972 | |

| Record name | 3-tetrahydropyranyloxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2162-33-6 | |

| Record name | 3-tetrahydropyranyloxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Protection of 3-Hydroxypropan-1-ol Using Tetrahydropyranyl Group

- Starting Materials: 3-hydroxypropan-1-ol and dihydropyran.

- Catalyst: Acid catalysts such as p-toluenesulfonic acid or other Lewis acids.

- Solvent: Typically polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane.

- Reaction Conditions: The reaction is generally carried out at low to ambient temperature (0 °C to room temperature) to control the reaction rate and avoid side reactions.

The reaction proceeds via nucleophilic attack of the alcohol on the electrophilic dihydropyran, forming the THP ether protecting group selectively on the primary hydroxyl group.

Alternative Synthesis via Alkoxide Intermediate

- Reagents: Sodium hydride (NaH) or lithium hydride (LiH) is used to deprotonate the hydroxyl group of 3-hydroxypropan-1-ol, generating an alkoxide intermediate.

- Reaction with THP: The alkoxide then reacts with dihydropyran to form the THP ether.

- Solvent: Polar aprotic solvents such as THF are preferred.

- Temperature: The reaction is conducted at temperatures ranging from -50 °C to ambient temperature to manage reactivity and selectivity.

This method provides a controlled environment for ether formation and is useful when higher selectivity or yields are required.

Reaction Conditions and Optimization

| Parameter | Typical Range/Choice | Notes |

|---|---|---|

| Solvent | THF, dichloromethane, or other aprotic solvents | THF preferred for alkoxide formation |

| Temperature | -75 °C to 25 °C (for alkoxide formation) | Cooling required to control exothermic reactions |

| Catalyst | Acid catalysts (e.g., p-TsOH) or bases (NaH) | Acid for direct protection; base for alkoxide |

| Reaction Time | 1 to 4 hours | Dependent on scale and temperature |

| Stoichiometry | 1:1 to 1:1.2 (alcohol:DHP) | Slight excess of DHP may be used to drive reaction |

Representative Experimental Procedure

Formation of Alkoxide Intermediate:

- Suspend sodium hydride (NaH) in dry THF under inert atmosphere.

- Cool the suspension to 0 °C.

- Slowly add 3-hydroxypropan-1-ol dropwise, allowing hydrogen gas to evolve.

- Stir the mixture for 30 minutes at 0 °C to complete deprotonation.

-

- Add dihydropyran dropwise to the alkoxide solution at 0 °C.

- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

- Monitor reaction progress by TLC or HPLC.

-

- Quench the reaction with aqueous ammonium chloride solution.

- Extract the product into an organic solvent such as ethyl acetate.

- Dry over anhydrous magnesium sulfate.

- Concentrate and purify by column chromatography or distillation.

Analytical and Purity Considerations

- The product is typically characterized by NMR spectroscopy, confirming the presence of the tetrahydropyranyl group and the propanol moiety.

- Purity is assessed by HPLC or GC-MS.

- The THP protecting group is stable under neutral and basic conditions but can be removed under mild acidic conditions when needed.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Acid-Catalyzed Protection | 3-hydroxypropan-1-ol, DHP, acid catalyst, THF/DCM, 0 °C to RT | Simple, mild conditions | Possible side reactions if not controlled |

| Alkoxide Intermediate Route | NaH or LiH, 3-hydroxypropan-1-ol, DHP, THF, low temperature | High selectivity, good yields | Requires handling of reactive hydrides and H2 gas |

| Multi-step Synthesis (Patent) | Incorporation in complex intermediates under aprotic conditions | Useful for pharmaceutical intermediates | More complex, multi-step process |

Research Findings and Industrial Relevance

- The THP protection strategy for 3-hydroxypropan-1-ol is well-established and widely used in organic synthesis for selective protection of hydroxyl groups.

- The method involving alkoxide formation with sodium hydride followed by reaction with dihydropyran provides a robust and reproducible route to this compound.

- This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including antifungal agents such as isavuconazole, where the THP group protects sensitive hydroxyl functionalities during complex transformations.

- Reaction conditions such as solvent choice, temperature control, and reagent stoichiometry critically influence yield and purity.

化学反应分析

Types of Reactions

3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Acidic or basic conditions can facilitate the substitution reactions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ethers or alcohols.

科学研究应用

3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is widely used in scientific research, particularly in organic synthesis. It serves as a protecting group for alcohols, allowing chemists to selectively modify other parts of a molecule without affecting the alcohol functionality . This compound is also used in the synthesis of complex natural products and pharmaceuticals .

作用机制

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights key differences between 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol and related compounds:

Key Observations :

- Positional Isomerism: The placement of the THP group (C2 vs. C3 in propanol derivatives) influences steric effects and reactivity. For example, the C3-substituted compound (target) may exhibit enhanced steric shielding of the hydroxyl group compared to the C2 isomer .

- Functional Group Diversity: Derivatives like 4-((THP-2-yl)oxy)butanal (aldehyde) and 1-[3-(THP-2-yloxy)-prop-1-ynyl]-cyclohexanol (alkyne) demonstrate the adaptability of THP-protected alcohols in forming conjugated systems for fluorophores or glycosides .

Physicochemical Properties

Spectral Data Comparison:

- 2-((THP-2-yl)oxy)propan-1-ol : Expected to show similar IR and NMR profiles but distinct splitting patterns due to the THP group's proximity to the primary alcohol .

- 1-[3-(THP-2-yloxy)-prop-1-ynyl]-cyclohexanol: ¹H-NMR shows multiplets at δ 1.30–4.74 and a singlet for the hydroxyl group at δ 3.51, with ¹³C-NMR resonances at δ 19.2–96.8 .

Solubility and Reactivity:

- The primary alcohol in 3-((THP-2-yl)oxy)propan-1-ol enhances water solubility compared to fully THP-protected analogs, making it suitable for aqueous-phase reactions .

- THP-ethers are acid-labile; however, the C3-substituted compound may exhibit slower deprotection kinetics than C2 isomers due to reduced steric strain .

生物活性

3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol, also known as 1-Propanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy] (CAS No. 2162-33-6), is a chemical compound with the molecular formula C8H16O3 and a molecular weight of approximately 160.21 g/mol. This compound features a tetrahydro-2H-pyran moiety linked to a propanol backbone, which has implications for its biological activity and potential applications in pharmaceuticals and organic chemistry .

The compound exists as a colorless liquid and is soluble in water, which enhances its applicability in various biological systems. Its structure allows for interactions that may enhance the permeability of other drugs across biological membranes, making it a candidate for drug formulation strategies .

Antileishmanial Properties

Recent studies have highlighted the potential of tetrahydropyrans, including derivatives like this compound, in combating Leishmaniasis. Research indicates that compounds related to tetrahydropyrans exhibit significant antileishmanial activity against Leishmania donovani, the causative agent of visceral leishmaniasis .

In vitro assays demonstrated that these compounds effectively inhibited the growth of L. donovani promastigotes, suggesting a promising avenue for novel therapies against this neglected tropical disease. The mechanism of action appears to involve the production of reactive oxygen species (ROS), which contribute to the cytotoxic effects observed in treated parasites .

Cytotoxicity and Selectivity

Cytotoxicity tests using the THP-1 cell line have been conducted to assess the safety profile of 3-((Tetrahydro-2H-pyran-2-yloxy)propan-1-ol). The selectivity index (SI), calculated as the ratio of CC50 (the concentration that kills 50% of cells) to IC50 (the concentration that inhibits 50% growth), provides insights into the therapeutic window of this compound. A higher SI indicates a favorable safety profile .

Case Studies

Case Study 1: In Vitro Efficacy Against Leishmania donovani

In a controlled laboratory setting, researchers synthesized various tetrahydropyran derivatives and evaluated their efficacy against L. donovani. The study reported an IC50 value for one derivative at approximately 5 µM, indicating strong antileishmanial activity. The selectivity index was calculated to be greater than 10, suggesting low cytotoxicity towards mammalian cells .

Case Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanism by which tetrahydropyrans exert their effects on L. donovani. It was found that these compounds induce oxidative stress within the parasite, leading to cell death. This study utilized confocal microscopy to visualize the localization of reactive species within parasitic cells treated with 3-((Tetrahydro-2H-pyran-2-yloxy)propan-1-ol), confirming its role in promoting ROS generation .

Comparative Analysis

To better understand the uniqueness of 3-((Tetrahydro-2H-pyran-2-yloxy)propan-1-ol), a comparison with similar compounds was conducted:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 1-Propanol, 2-(tetrahydro-2H-pyran-2-yloxy) | C8H16O3 | 0.95 |

| 1-Butanol, 3-(tetrahydro-2H-pyran-2-yloxy) | C9H18O3 | 0.95 |

| 4-(1,3-Dioxolan-2-yl)butan-1-ol | C8H16O3 | 0.91 |

| (2S)-2-(tetrahydro-2H-pyran-2-yloxy)propan-1-ol | C8H16O3 | 0.88 |

The structural arrangement of functional groups in 3-((Tetrahydro-2H-pyran-2-yloxy)propan-1-o distinguishes it from these similar compounds, conferring unique biological activities and properties .

常见问题

Q. What are the common synthetic routes for 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves Wittig reactions or nucleophilic substitutions with tetrahydro-2H-pyran (THP)-protected intermediates. For example, aldehydes like 4-((tetrahydro-2H-pyran-2-yl)oxy)butanal are reacted with phosphoranes under reflux in chloroform to form THP-protected alcohols . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

- Temperature : Reflux conditions (~60–80°C) are often required for complete conversion.

- Catalysts : Triethylamine or other bases may facilitate deprotonation steps in substitution reactions .

Yield optimization requires strict control of stoichiometry and moisture exclusion, as THP groups are sensitive to acidic or aqueous conditions .

Q. How is the compound purified post-synthesis, and what analytical techniques confirm its purity?

Purification methods include:

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 1:4 ratio) effectively separates THP-protected products from byproducts .

- Recrystallization : Methanol or 2-propanol is used for high-purity crystalline forms .

Analytical validation employs: - TLC : Monitors reaction progress using UV-active spots.

- NMR spectroscopy : Confirms structural integrity via characteristic peaks for THP (δ ~1.5–4.5 ppm) and propanol moieties .

- HPLC : Quantifies purity (>95% as reported in commercial batches) .

Advanced Research Questions

Q. What are the key considerations for optimizing the Wittig reaction in synthesizing THP-protected alcohols?

Optimization hinges on:

- Phosphorane stability : Use freshly prepared ylides to avoid decomposition.

- Aldehyde activation : Electron-deficient aldehydes (e.g., 4-((tetrahydro-2H-pyran-2-yl)oxy)butanal) improve reactivity .

- Solvent polarity : Chloroform or THF balances solubility and reaction kinetics.

Contradictions arise in yield reports due to competing side reactions (e.g., aldol condensation). Mitigation strategies include low-temperature addition of reagents and inert atmospheres .

Q. How does the THP group’s stability under varying pH and temperature conditions impact experimental design?

The THP group is acid-labile , with cleavage occurring under mildly acidic conditions (pH < 5). Thermodynamic data for tetrahydro-2H-pyran-2-ol derivatives show:

- ΔrH° (gas phase) : ~50–60 kJ/mol for deprotonation, indicating moderate thermal stability .

- Hydrolytic sensitivity : Storage at 2–8°C in anhydrous environments is critical to prevent degradation .

In multi-step syntheses, THP protection is ideal for alcohol masking but requires careful pH control during subsequent steps (e.g., aqueous workups) .

Q. What role does this compound play in synthesizing complex fluorophores or bioactive molecules?

The THP-protected propanol moiety serves as a hydrophilic linker in near-infrared (NIR) fluorophores. For example:

- NIR-AZA derivatives : THP groups enhance water solubility while allowing post-functionalization (e.g., alkyne-azide click chemistry) .

- Medicinal chemistry : THP-protected intermediates are precursors to benzodiazole derivatives, which exhibit CNS receptor interactions .

Applications require orthogonal protection strategies to avoid interference with other functional groups during coupling reactions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。